Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide
CAS No.:
Cat. No.: VC18735755
Molecular Formula: C9H12N4O2
Molecular Weight: 208.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N4O2 |
|---|---|
| Molecular Weight | 208.22 g/mol |
| IUPAC Name | N-[(5-oxo-4H-1,2,4-triazin-6-yl)methyl]cyclobutanecarboxamide |
| Standard InChI | InChI=1S/C9H12N4O2/c14-8(6-2-1-3-6)10-4-7-9(15)11-5-12-13-7/h5-6H,1-4H2,(H,10,14)(H,11,12,15) |
| Standard InChI Key | ZIOPHEASFNTEOQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C(=O)NCC2=NN=CNC2=O |
Introduction
Chemical Identity and Structural Features
Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro- triazin-6-ylmethyl)-amide is a heterocyclic organic compound characterized by two distinct moieties:
-
A cyclobutane ring fused to a carboxylic acid group.
-
A 1,2,4-triazin-5-one (triazinone) scaffold linked via an amide bond.
The molecular formula is , with a molecular weight of 208.22 g/mol. Its structure combines the strained cyclobutane system with the electron-deficient triazinone ring, making it a versatile intermediate in synthetic and medicinal chemistry .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of cyclobutanecarboxylic acid derivatives typically involves:
-
Cyclobutane Ring Formation:
-
Triazinone Functionalization:
Table 1: Representative Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclobutane formation | HCl, malonic ester, reflux | 87.7% | |
| Triazinone synthesis | NHOH, EtOH, 80°C | 68% | |
| Amide coupling | EDC, HOBt, DMF, rt | 75% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (0.64 mg/mL) .
-
Stability: Degrades under strong acidic/basic conditions due to triazinone ring hydrolysis.
Spectroscopic Characterization
-
NMR:
-
NMR (DMSO-): δ 1.8–2.2 (m, cyclobutane CH), 3.5 (s, triazinone CH), 8.1 (s, NH).
-
Biological and Pharmacological Relevance
Mechanism of Action
The compound inhibits mTOR kinase by binding to the ATP-pocket, disrupting downstream signaling pathways critical in cancer cell proliferation .
Applications
-
Anticancer Agents: Derivatives show IC values <1 μM against breast (MCF-7) and lung (A549) cancer cell lines.
-
Agrochemicals: Serves as a precursor for herbicides targeting plant kinases.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume